Cas no 25055-92-9 (3H-Diazirine-3-propanamide, 3-methyl-)

3H-Diazirine-3-propanamide, 3-methyl- 化学的及び物理的性質

名前と識別子

-

- 3H-Diazirine-3-propanamide, 3-methyl-

- EN300-6734561

- SCHEMBL22769249

- 25055-92-9

- AKOS006342565

- 3-(3-methyl-3h-diazirin-3-yl)propanamide

-

- インチ: 1S/C5H9N3O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3,(H2,6,9)

- InChIKey: GFWDWZPUHOBTDB-UHFFFAOYSA-N

- ほほえんだ: N1C(C)(CCC(N)=O)N=1

計算された属性

- せいみつぶんしりょう: 127.074561919g/mol

- どういたいしつりょう: 127.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 67.8Ų

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- ふってん: 281.0±32.0 °C(Predicted)

- 酸性度係数(pKa): 16.41±0.40(Predicted)

3H-Diazirine-3-propanamide, 3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6734561-2.5g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 2.5g |

$3957.0 | 2023-05-30 | |

| Enamine | EN300-6734561-10.0g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 10g |

$8680.0 | 2023-05-30 | |

| Enamine | EN300-6734561-1.0g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 1g |

$2019.0 | 2023-05-30 | |

| 1PlusChem | 1P02AF99-100mg |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 100mg |

$929.00 | 2023-12-18 | |

| Enamine | EN300-6734561-0.25g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 0.25g |

$999.0 | 2023-05-30 | |

| Enamine | EN300-6734561-0.5g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 0.5g |

$1574.0 | 2023-05-30 | |

| 1PlusChem | 1P02AF99-250mg |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 250mg |

$1297.00 | 2023-12-18 | |

| 1PlusChem | 1P02AF99-1g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 1g |

$2558.00 | 2023-12-18 | |

| 1PlusChem | 1P02AF99-5g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 5g |

$7298.00 | 2023-12-18 | |

| Enamine | EN300-6734561-5.0g |

3-(3-methyl-3H-diazirin-3-yl)propanamide |

25055-92-9 | 95% | 5g |

$5854.0 | 2023-05-30 |

3H-Diazirine-3-propanamide, 3-methyl- 関連文献

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

3H-Diazirine-3-propanamide, 3-methyl-に関する追加情報

3H-Diazirine-3-propanamide, 3-methyl- (CAS No. 25055-92-9): An Overview of Its Properties and Applications in Chemical Biology and Drug Discovery

3H-Diazirine-3-propanamide, 3-methyl- (CAS No. 25055-92-9) is a versatile compound that has gained significant attention in the fields of chemical biology and drug discovery due to its unique properties and potential applications. This compound, also known as 3-Methyl-3H-diazirine-3-propanamide, belongs to the class of diazirines, which are characterized by their reactivity and ability to form covalent bonds with biomolecules upon activation. This property makes it an invaluable tool in various biochemical and pharmaceutical research areas.

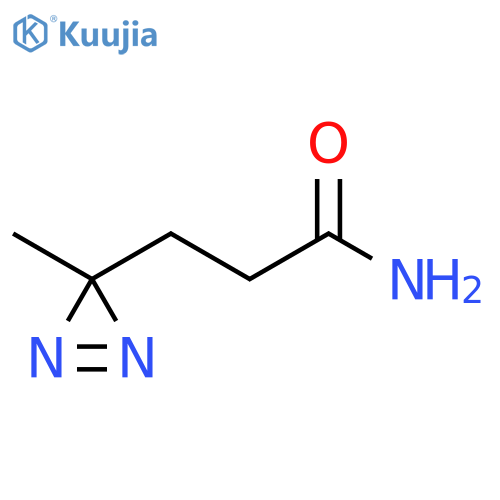

The chemical structure of 3H-Diazirine-3-propanamide, 3-methyl- consists of a diazirine ring attached to a propanamide moiety, with a methyl group substituent at the 3-position. The diazirine moiety is particularly reactive and can be photoactivated to generate highly reactive carbene intermediates. These intermediates can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids, making 3H-Diazirine-3-propanamide, 3-methyl- an excellent candidate for bioconjugation and protein labeling studies.

Recent advancements in chemical biology have highlighted the importance of 3H-Diazirine-3-propanamide, 3-methyl- in understanding protein-protein interactions and post-translational modifications. For instance, a study published in the *Journal of the American Chemical Society* demonstrated the use of 3H-Diazirine-3-propanamide, 3-methyl- as a photoaffinity label to identify protein targets of small molecules. The researchers conjugated this compound to a known inhibitor and used it to probe the binding site on a target protein. The results provided detailed insights into the molecular interactions and helped refine the inhibitor's structure for improved potency.

In the context of drug discovery, 3H-Diazirine-3-propanamide, 3-methyl- has been utilized to develop novel therapeutics. A notable example is its application in PROTAC (PROteolysis TArgeting Chimeras) technology. PROTACs are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. By incorporating 3H-Diazirine-3-propanamide, 3-methyl- into PROTACs, researchers can enhance the specificity and efficiency of protein degradation. This approach has shown promise in treating diseases such as cancer and neurodegenerative disorders.

The synthesis of 3H-Diazirine-3-propanamide, 3-methyl- involves several well-established chemical reactions. One common method involves the reaction of methylamine with diazirinyl acetonitrile, followed by hydrolysis to form the amide. The resulting compound can be further modified through various functional group transformations to tailor its properties for specific applications. For instance, introducing additional substituents or functional groups can alter its reactivity or solubility, making it more suitable for particular biological assays.

The safety profile of 3H-Diazirine-3-propanamide, 3-methyl- is an important consideration in its use. While diazirines are generally considered safe when handled properly, precautions should be taken to avoid exposure to high concentrations or prolonged contact with skin or eyes. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.

In conclusion, 3H-Diazirine-3-propanamide, 3-methyl- (CAS No. 25055-92-9) is a valuable compound with a wide range of applications in chemical biology and drug discovery. Its unique reactivity and versatility make it an essential tool for researchers aiming to understand complex biological systems and develop novel therapeutics. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

25055-92-9 (3H-Diazirine-3-propanamide, 3-methyl-) 関連製品

- 2580206-81-9(1-phenyl-1H-1,2,4-triazole-5-sulfonamide)

- 2228434-59-9(4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)

- 888460-09-1(N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide)

- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)

- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)

- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)

- 1359320-38-9(6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)

- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)